(+/-)-3-(4-Methylbenzylidene-d4)camphor
Description
Contextualization within Camphor (B46023) Derivatives Research
Camphor, a bicyclic monoterpene, is a readily available and versatile chiral starting material in organic synthesis. nih.gov Its rigid framework and inherent chirality make it a valuable precursor for creating a wide array of derivatives with diverse applications. In medicinal chemistry, camphor-derived compounds are investigated for various biological activities. Furthermore, the camphor scaffold is frequently employed in the development of chiral auxiliaries and catalysts for asymmetric synthesis.
The parent, non-deuterated compound, 3-(4-methylbenzylidene)camphor (B10762740) (4-MBC), is a notable derivative primarily used as an organic ultraviolet (UV) filter in sunscreens and other cosmetic products to provide protection against UVB radiation. researchgate.netresearchgate.net The extensive use of 4-MBC has prompted significant research into its environmental fate, metabolism, and accurate detection in various matrices, which in turn creates a demand for analytical standards like its deuterated analog.
Significance of Deuterium (B1214612) Labeling in Organic Chemistry Research
Deuterium labeling, the replacement of one or more hydrogen atoms in a molecule with its heavy isotope, deuterium (²H or D), is a powerful technique in scientific research. researchgate.net Because deuterium is chemically identical to hydrogen but twice as heavy, this substitution has minimal impact on the compound's biological activity but is easily distinguishable by mass-sensitive analytical instruments like mass spectrometers. nih.gov
This unique property makes deuterated compounds invaluable for several applications:
Internal Standards: In quantitative analysis using methods like liquid chromatography-mass spectrometry (LC-MS), deuterated analogs are ideal internal standards. researchgate.net They co-elute with the non-labeled analyte and exhibit similar ionization efficiency, but their different mass allows for separate detection, enabling highly accurate quantification by correcting for sample loss during preparation and analysis. uzh.ch
Metabolic and Pharmacokinetic Studies: Deuterated compounds are used as tracers to elucidate the metabolic pathways of drugs and other xenobiotics. researchgate.netnih.gov By administering a deuterated version of a compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) and identify its metabolites with precision. researchgate.net
Mechanistic Studies: The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down reactions where this bond is broken. This phenomenon, known as the kinetic isotope effect (KIE), provides critical insights into reaction mechanisms. beilstein-journals.orgnih.gov
Overview of Stereochemical Complexity and Isomeric Forms
The molecular structure of 3-(4-Methylbenzylidene)camphor is characterized by significant stereochemical complexity. The molecule possesses two main sources of isomerism:
Geometric Isomerism: The exocyclic carbon-carbon double bond between the camphor and benzylidene moieties gives rise to E (trans) and Z (cis) geometric isomers. researchgate.net
Chirality: The camphor backbone contains chiral centers, meaning the molecule is non-superimposable on its mirror image. This results in the existence of enantiomers, designated as (+)- and (-)- forms. nih.govresearchgate.net
Combining these features means that 3-(4-methylbenzylidene)camphor can exist as four distinct stereoisomers. acs.org The synthesis can be controlled to produce specific enantiomers; for example, starting with (+)-camphor yields the (+)-enantiomers of the UV filter. researchgate.netacs.org The designation "(+/-)" in "(+/-)-3-(4-Methylbenzylidene-d4)camphor" indicates that the compound is supplied as a racemic mixture, containing equal amounts of the (+) and (-) enantiomers.
| Isomer Type | Designation | Description |
|---|---|---|
| Geometric Isomers (Diastereomers) | (E)-isomer | The higher-priority groups on each carbon of the double bond are on opposite sides. |
| (Z)-isomer | The higher-priority groups on each carbon of the double bond are on the same side. | |
| Enantiomers (Optical Isomers) | (+)-isomer | The chiral molecule rotates plane-polarized light in the clockwise direction. |
| (-)-isomer | The chiral molecule rotates plane-polarized light in the counter-clockwise direction. |
Academic Research Rationale and Scope
The primary rationale for the synthesis and use of this compound is to support advanced analytical and metabolic research on its non-deuterated counterpart, 4-MBC. The scope of its application is focused and specific.
A key research application is its use as an internal standard for the precise quantification of 4-MBC and its metabolites in complex samples such as urine, plasma, or environmental water. uzh.chuzh.ch For instance, studies investigating human exposure to UV filters rely on accurate biomonitoring methods, where deuterated standards are essential for reliable results. uzh.ch The d4-labeling on the benzylidene ring provides a distinct mass shift (M+4) that is ideal for mass spectrometry-based detection without interfering with the signal from the native compound.
Furthermore, this deuterated analog is a critical tool for investigating the biotransformation of 4-MBC. nih.gov A known metabolic pathway for 4-MBC involves the oxidation of the methyl group on the benzylidene ring to a carboxylic acid, followed by hydroxylation of the camphor ring. nih.gov Using this compound allows researchers to trace the fate of the molecule through these metabolic steps, confirming the identity of metabolites and quantifying their formation.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1219806-41-3 | lgcstandards.com |
| Molecular Formula | C18H18D4O | |
| Molecular Weight | Approx. 258.4 g/mol | |
| Parent Compound (Unlabeled) | 3-(4-Methylbenzylidene)camphor (4-MBC) | nih.gov |
| Parent CAS Number | 36861-47-9 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C18H22O |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(1S,3Z,4R)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11-/t15-,18+/m0/s1/i5D,6D,7D,8D |
InChI Key |
HEOCBCNFKCOKBX-YSEPUGIXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])/C=C\2/[C@@H]3CC[C@](C2=O)(C3(C)C)C)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies
General Synthetic Routes to the 3-(4-Methylbenzylidene)camphor (B10762740) Framework
The fundamental structure of 3-(4-Methylbenzylidene)camphor is synthesized through a base-catalyzed aldol (B89426) condensation reaction. magritek.comrsc.orgwinthrop.edu This classic carbon-carbon bond-forming reaction involves the enolate of camphor (B46023) attacking the carbonyl carbon of 4-methylbenzaldehyde (B123495). azom.com
The reaction is typically carried out by reacting camphor with 4-methylbenzaldehyde in the presence of a base. specialchem.com Common bases used for this transformation include potassium hydroxide (B78521) or sodium ethoxide. The choice of solvent can vary, with ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) being effective media for the reaction. The enolate is formed by the deprotonation of the α-hydrogen at the C3 position of the camphor molecule, which then acts as a nucleophile. The subsequent condensation with 4-methylbenzaldehyde, followed by dehydration, yields the α,β-unsaturated ketone structure of the 3-(4-Methylbenzylidene)camphor framework. magritek.com
Interactive Data Table: Conditions for Aldol Condensation
| Base Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | 20°C | 42 hours | Moderate to High |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 6-12 hours | Moderate |
| Sodium Hydroxide (NaOH) | Ethanol | Room Temperature | 24 hours | Good |
Targeted Deuterium (B1214612) Labeling Approaches for the 4-Methylbenzylidene Moiety
To produce (+/-)-3-(4-Methylbenzylidene-d4)camphor, four deuterium atoms must be incorporated into the 4-methylbenzylidene portion of the molecule. This can be achieved through two primary strategies: direct hydrogen-deuterium exchange on the final compound or by using a deuterated precursor in the initial synthesis.
Direct hydrogen-deuterium (H-D) exchange is a powerful technique for introducing deuterium into a molecule post-synthesis. For aromatic systems, this is typically accomplished via electrophilic aromatic substitution. aklectures.com The pre-synthesized 3-(4-Methylbenzylidene)camphor can be treated with a strong deuterated acid, which serves as both the catalyst and the deuterium source. nih.gov
Commonly used reagents for this purpose include deuterated mineral acids like D₂SO₄ in D₂O or deuterated trifluoroacetic acid (CF₃COOD). nih.govnih.gov The reaction proceeds by deuteration of the aromatic ring at its electron-rich positions. nih.gov The mechanism involves the attack of the aromatic π-electrons on a deuterium ion (D+), forming a resonance-stabilized carbocation intermediate, which then loses a proton (H+) to restore aromaticity, resulting in a deuterated ring. aklectures.com To achieve high levels of deuteration, an excess of the deuterating agent and elevated temperatures may be required. researchgate.net
A more direct and often more selective method for synthesizing this compound is to use a precursor that already contains the deuterium labels. In this case, the key deuterated starting material is 4-methylbenzaldehyde-d4 (p-tolualdehyde-d4), where the four hydrogens on the aromatic ring have been replaced by deuterium.
The synthesis of deuterated aromatic aldehydes can be achieved through various methods, including organocatalytic direct hydrogen-deuterium exchange of the formyl group or transformations from other deuterated functional groups. researchgate.netresearchgate.netnih.gov For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the H-D exchange reaction in aldehydes using D₂O as the deuterium source under relatively mild conditions. nih.govgoogle.com Once the 4-methylbenzaldehyde-d4 precursor is obtained, it can be reacted with camphor under the standard aldol condensation conditions described in section 2.1 to yield the final deuterated product with high isotopic purity at the desired positions. specialchem.com
Enantioselective Synthetic Strategies for Racemic Compounds
The target molecule is a racemic mixture, indicated by "(+/-)". While the goal is not to produce a single enantiomer, understanding the stereochemistry is crucial. The 3-(4-Methylbenzylidene)camphor molecule is chiral, and commercial products are typically sold as a racemic mixture of its two enantiomers. nih.gov
Enantioselective synthesis would aim to produce one enantiomer preferentially. This can be achieved using chiral catalysts or auxiliaries derived from chiral starting materials like (+)- or (-)-camphor (B167293). acs.orgchim.it For instance, camphor-derived sulfur ylides have been used for enantioselective cyclopropanation, demonstrating the utility of the camphor scaffold in directing stereochemistry. acs.org N-heterocyclic carbenes derived from chiral sources, such as camphor, have also been employed in asymmetric catalysis. nih.gov
However, for the synthesis of the racemic compound, these enantioselective methods are not employed. Instead, a non-chiral base is used in the condensation, leading to the formation of both enantiomers in equal amounts. If separation of the enantiomers were desired from the racemic mixture, a process known as chiral resolution would be necessary. wikipedia.org This can be accomplished by methods such as chiral chromatography. nih.gov For example, electrokinetic chromatography using cyclodextrin (B1172386) derivatives as chiral selectors has been successfully used to separate the enantiomers of 3-(4-Methylbenzylidene)camphor. nih.gov Another common method is the formation of diastereomeric salts with a chiral resolving agent, such as camphorsulfonic acid, which can then be separated by crystallization. wikipedia.orggoogle.com
Purification and Isolation Techniques for Deuterium Labeled Analogs
The purification of this compound is a critical step to ensure the removal of unreacted starting materials, catalysts, and non-deuterated or partially deuterated side products. moravek.com Standard purification techniques for organic compounds are generally applicable to their isotopically labeled counterparts.
Commonly employed methods include:
Recrystallization: This is an effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
Column Chromatography: Silica gel column chromatography is a versatile and widely used technique for separating compounds based on polarity. google.com A suitable solvent system (eluent) is chosen to allow for the separation of the desired deuterated product from impurities.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is often the method of choice. proquest.comresearchgate.net This technique can separate the deuterated compound from its non-deuterated analog, although the retention times may be very similar. researchgate.netcchmc.org The difference in retention is due to the deuterium isotope effect. cchmc.orgnih.gov
Gas Chromatography (GC): For volatile compounds, GC can also be used for both analysis and purification. Studies have shown that deuterated compounds can be separated from their protiated counterparts using various GC stationary phases. nih.govtennessee.edu
The purity and isotopic enrichment of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For an isotopically labeled compound such as (+/-)-3-(4-Methylbenzylidene-d4)camphor, a suite of NMR experiments, including direct detection of the deuterium (B1214612) nucleus, is employed to confirm its identity and structure.
Deuterium (²H) NMR spectroscopy serves as a direct method to verify the presence and location of deuterium atoms within a molecule. magritek.com Since deuterium has a nuclear spin of I=1, it is NMR active and can be observed directly. magritek.com For this compound, the acquisition of a ²H NMR spectrum is the definitive step in confirming the site-specific labeling on the aromatic ring of the 4-methylbenzylidene moiety.
The ²H NMR spectrum is expected to show a resonance signal in the aromatic region, typically between 7.0 and 8.0 ppm, which corresponds to the chemical shift range of the protons that have been replaced. magritek.com The presence of this signal confirms the successful incorporation of deuterium onto the benzylidene ring, while the absence of significant signals in other regions confirms the specificity of the labeling process.
¹H and ¹³C NMR spectra are fundamental tools for mapping the proton and carbon frameworks of a molecule. These experiments are typically conducted in deuterated solvents to prevent signals from the solvent from overwhelming those of the analyte. ucla.edusavemyexams.com
In the ¹H NMR spectrum of this compound, the most notable feature would be the absence of signals corresponding to the four protons on the aromatic ring of the benzylidene group. The spectrum would be simplified, showing signals for the protons of the rigid camphor (B46023) skeleton and the singlet for the methyl group protons.
The ¹³C NMR spectrum provides a count of all unique carbon atoms. researchgate.net For this molecule, signals corresponding to the carbonyl group of the camphor moiety, the vinylic carbons, and the carbons of the camphor skeleton and methyl group are expected. The four deuterated carbons of the aromatic ring will exhibit characteristic changes; their signals will be significantly less intense and will appear as multiplets (typically triplets for carbons bonded to a single deuterium) due to scalar coupling with the deuterium nucleus (J_CD).
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Position | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Camphor Protons | 0.8 - 2.8 | Complex multiplets due to rigid bicyclic system. |
| ¹H | Vinylic Proton | ~7.4 | Singlet, deshielded by carbonyl and aromatic ring. |
| ¹H | Methyl Protons (-CH₃) | ~2.4 | Singlet. |
| ¹³C | Carbonyl (C=O) | >215 | Characteristic downfield shift for camphor-like ketones. researchgate.net |
| ¹³C | Vinylic Carbons (C=CH) | 125 - 145 | Two distinct signals. |
| ¹³C | Aromatic Carbons (C-D) | 128 - 140 | Signals show reduced intensity and splitting due to C-D coupling. |
| ¹³C | Camphor Carbons | 9 - 58 | Multiple signals corresponding to the bicyclic framework. researchgate.net |
| ¹³C | Methyl Carbon (-CH₃) | ~21 | Typical chemical shift for a methyl group on an aromatic ring. |
For molecules with overlapping signals and complex spin systems, such as camphor derivatives, two-dimensional (2D) NMR experiments are indispensable for unambiguous signal assignment. rsc.orgresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. sdsu.edu A COSY spectrum of this compound would be crucial for tracing the connectivity of the protons within the camphor bicyclic system, allowing for the assignment of each proton in its complex environment. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu HSQC is used to assign the carbon signals for all protonated carbons by linking them to their already-assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com HMBC is arguably the most powerful tool for piecing together the molecular skeleton. For this molecule, key HMBC correlations would include those from the vinylic proton to carbons in both the camphor ring and the deuterated aromatic ring, and from the methyl protons to carbons of the aromatic ring, thus confirming the entire molecular assembly. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. Isotopic substitution has a predictable and informative effect on vibrational spectra.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The substitution of hydrogen with the heavier deuterium isotope (D) increases the reduced mass of the vibrating system. libretexts.org This mass increase leads to a decrease in the vibrational frequency, resulting in a shift of the corresponding absorption band to a lower wavenumber (frequency). libretexts.orgacs.org
For this compound, the most significant isotopic band shifts are expected for the vibrations involving the substituted atoms. The aromatic C-H stretching vibrations, typically found in the 3000-3100 cm⁻¹ region, would be absent. Instead, new bands corresponding to C-D stretching vibrations would appear at a lower frequency, generally in the 2200-2300 cm⁻¹ region. researchgate.net Other characteristic bands, such as the strong C=O stretch of the camphor ketone (~1740 cm⁻¹) and the C=C stretch of the benzylidene group (~1600 cm⁻¹), would be largely unaffected, though minor shifts from changes in electronic effects are possible. nist.gov
Interactive Table 2: Predicted IR Absorption Bands and Isotopic Shifts
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Non-deuterated) | Expected Wavenumber (cm⁻¹) (d4-labeled) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Absent | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium |
| Aromatic C-D Stretch | N/A | 2300 - 2200 | Medium-Weak |
| Carbonyl (C=O) Stretch | ~1740 | ~1740 | Strong |
| Aromatic C=C Stretch | ~1600, ~1480 | ~1580, ~1470 (Slightly shifted) | Medium |
| Alkene (C=C) Stretch | ~1620 | ~1620 | Medium |
Raman spectroscopy is a complementary vibrational technique that detects light scattered by a molecule. It is particularly sensitive to non-polar, symmetric vibrations and vibrations of the carbon skeleton, whereas IR is more sensitive to polar functional groups. libretexts.org
The Raman spectrum of this compound would also show isotopic shifts similar to those in the IR spectrum. The symmetric "ring breathing" mode of the aromatic ring would be expected to shift to a lower wavenumber upon deuteration. Other prominent Raman bands would include the C=O and C=C stretching vibrations. While the effect of deuteration on the Raman spectrum can sometimes be less dramatic than in IR, it provides valuable complementary data for a full vibrational analysis of the molecule.
Vibrational Circular Dichroism (VCD) for Stereochemical Analysis
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netresearchgate.net This method is particularly effective for determining the absolute configuration and conformation of molecules in solution. researchgate.net For camphor and its derivatives, VCD has been successfully employed to analyze enantiomeric excess and stereochemical features. nih.gov
In the analysis of this compound, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the molecule. The deuteration on the methylbenzylidene moiety would induce subtle but detectable shifts in the frequencies of associated vibrational modes compared to its non-deuterated counterpart. The key application of VCD is the differentiation between the (+) and (-) enantiomers. The two enantiomers would produce VCD spectra that are mirror images of each other, with positive bands for one enantiomer appearing as negative bands for the other at the same frequency. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of each enantiomer can be unequivocally assigned. researchgate.net
Table 1: Representative VCD Data for a Chiral Camphor Derivative Note: This table is illustrative, showing typical data obtained in a VCD experiment for a related compound, as specific experimental data for this compound is not publicly available.
| Frequency (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |
| 2965 | +5.2 | C-H stretch (methyl) |
| 1745 | -8.9 | C=O stretch (carbonyl) |
| 1450 | +3.1 | C-H bend (methylene) |
| 1280 | -2.5 | C-C stretch (camphor skeleton) |
Mass Spectrometry (MS) and Isotopic Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, and it is especially crucial for assessing the isotopic enrichment of labeled compounds like this compound. rsc.org
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental composition. For this compound, HRMS is used to confirm the molecular formula and, critically, to assess the degree of deuterium incorporation. nih.govresearchgate.net The technique can distinguish between the desired d4-isotopologue and any residual non-deuterated (d0) or partially deuterated (d1, d2, d3) species. nih.gov By analyzing the relative intensities of these isotopologue peaks in the mass spectrum, the isotopic purity can be calculated with high precision. rsc.orgresearchgate.net
Table 2: Theoretical HRMS Data for Isotopologues of 3-(4-Methylbenzylidene)camphor (B10762740)
| Isotopologue | Molecular Formula | Exact Mass (Da) |
| d0 | C₁₈H₂₂O | 254.1671 |
| d4 | C₁₈H₁₈D₄O | 258.1922 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). nih.govyoutube.com This process provides detailed information about the molecule's structure and connectivity. The fragmentation pattern of this compound can be predicted and analyzed to confirm the location of the deuterium labels.
Upon analysis, the molecular ion ([M+H]⁺) of the compound would be selected. The subsequent fragmentation would likely involve cleavages within the camphor skeleton and at the benzylidene linkage. Because the four deuterium atoms are located on the aromatic ring of the methylbenzylidene group, fragments containing this moiety would exhibit a mass shift of +4 Da compared to the corresponding fragments from the non-deuterated analogue. This confirms that the deuterium labeling is stable and located as expected. The study of metabolites of the parent compound, 3-(4-methylbenzylidene)camphor, has utilized LC-MS/MS to identify structures based on their fragmentation patterns. nih.govrsc.org
Table 3: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
| 259.2 | 163.1 | [C₁₀H₁₅O]⁺ (Camphor-related fragment) |
| 259.2 | 119.1 | [C₈H₅D₄]⁺ (Deuterated methylbenzylidene fragment) |
| 259.2 | 95.1 | [C₇H₇]⁺ (Loss of deuterated toluene) |
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of circularly polarized ultraviolet and visible light. youtube.com It provides information about the electronic transitions within a chiral molecule and is a powerful tool for determining absolute stereochemistry. researchgate.net
The ECD spectrum of this compound would be dominated by electronic transitions associated with its chromophores, primarily the carbonyl group of the camphor moiety and the π-system of the methylbenzylidene group. The n→π* transition of the carbonyl group, in particular, is known to be sensitive to the stereochemical environment and often gives a distinct ECD signal. researchgate.net Similar to VCD, the two enantiomers of the compound would produce mirror-image ECD spectra. These experimental spectra can be compared with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations to assign the absolute configuration of each enantiomer. The use of supersonic-beam cooling in ECD experiments on related deuterated ketones has demonstrated the ability to achieve high spectral resolution, allowing for detailed vibronic analysis. researchgate.net
Stereochemical Investigations and Chiral Discrimination
Enantioselective Separation Methodologies
The resolution of the racemic mixture of (+/-)-3-(4-Methylbenzylidene-d4)camphor into its individual enantiomers is achieved through specialized analytical techniques that create a chiral environment, allowing for differential interaction with each enantiomer.
Chromatographic methods are powerful tools for the direct resolution of enantiomers. This is typically accomplished by using a chiral stationary phase (CSP) that forms temporary diastereomeric complexes with the analyte enantiomers, leading to different retention times. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Enantioselective GC-MS has been effectively used to determine the stereoisomer composition of the parent compound, 4-MBC, in environmental samples. nih.gov In these studies, pure enantiomers of (E)-4-MBC were first synthesized from (+)- and (-)-camphor (B167293) to allow for the correct assignment of all four stereoisomers (the chiral (E)- and (Z)-isomers). nih.gov This technique allows for the separation and quantification of stereoisomers even at low concentrations. nih.gov When analyzing deuterated compounds like this compound, it is important to consider potential isotope effects on retention times. Studies have shown that deuterated compounds can elute either earlier (inverse isotope effect) or later (normal isotope effect) than their non-deuterated counterparts, depending on the stationary phase and the position of the deuterium (B1214612) atoms. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone of enantioselective analysis and purification. nih.gov The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer. researchgate.netnih.gov For camphor (B46023) derivatives, CSPs based on cyclodextrins or chiral polymers have been employed. nih.govciac.jl.cn The choice of mobile phase and CSP is critical for achieving optimal separation. researchgate.net The development of covalent organic framework materials derived from chiral camphor has also led to new stationary phases for HPLC, demonstrating potential for resolving various racemates. ciac.jl.cn
Electrokinetic chromatography (EKC), a mode of capillary electrophoresis, is a highly efficient technique for enantioselective analysis. For neutral compounds like 3-(4-Methylbenzylidene)camphor (B10762740), the separation requires the addition of a charged chiral selector to the background electrolyte. nih.gov
Anionic cyclodextrin (B1172386) (CD) derivatives have proven to be effective chiral selectors for the enantioseparation of 4-MBC. nih.gov A systematic study optimized various experimental conditions to achieve the best resolution. Carboxymethylated-beta-cyclodextrin (CM-β-CD) was identified as having the highest chiral separation power. nih.gov The addition of neutral α-CD to the buffer containing CM-β-CD was found to improve peak shape and enhance enantiomeric separation. nih.gov The method was validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy, proving its suitability for quantitative analysis. nih.gov
| Parameter | Optimized Condition |
|---|---|
| Chiral Selector | 15 mM Carboxymethylated-beta-cyclodextrin (CM-β-CD) |
| Buffer | 100 mM Borate Buffer |
| pH | 9.0 |
| Temperature | 15 °C |
| Applied Voltage | 20 kV |
| Additive | Neutral α-Cyclodextrin (improves peak shape) |
Determination of Enantiomeric Purity and Excess
Once an enantioselective separation is achieved, the enantiomeric purity or enantiomeric excess (e.e.) can be determined. This is a critical measurement in asymmetric synthesis and for evaluating stereoselective processes in biological or environmental systems. thieme-connect.de
In chromatographic and electrophoretic methods, the e.e. is typically calculated from the relative peak areas of the two enantiomers. For a reliable quantification, a complete baseline separation of the peaks is desirable. The application of these methods has revealed variations in the stereoisomer composition of 4-MBC in environmental samples. For instance, technical 4-MBC used in sunscreens is a racemic mixture of the (E)-isomers, but in wastewater and fish, enantiomeric excesses have been observed, indicating that enantioselective biodegradation or bioaccumulation processes occur. nih.gov
| Sample Type | Observed R/S Ratio | Implication |
|---|---|---|
| Technical Material / Sun Lotion | 1.00 ± 0.02 | Racemic mixture |
| Untreated Wastewater | 0.95 - 1.09 | Nearly racemic |
| Treated Wastewater | 0.89 - 1.17 | Slight enantiomeric excess, suggesting some enantioselective degradation |
| Lake Water (Greifensee) | 1.70 - 1.83 | Significant enantiomeric excess, suggesting extensive biotic degradation |
| Fish (Perch) | ~ 5 | High enantiomeric excess, indicating strong enantioselective bioaccumulation/metabolism |
Besides chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful techniques for determining enantiomeric composition. This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent, such as (1S)-(+)-camphorsulfonyl chloride, which results in distinct NMR signals that can be integrated. fordham.edu Alternatively, chiral shift reagents, like lanthanide complexes of camphor derivatives, can be added to the sample, which induces chemical shift differences between the signals of the two enantiomers. google.comrsc.org
Theoretical and Experimental Studies on Chiral Recognition Mechanisms
Understanding the mechanism of chiral recognition is key to developing new and improved enantioselective methods. mdpi.com Chiral recognition occurs when a chiral selector molecule forms diastereomeric complexes with the enantiomers of an analyte, and these complexes have different stabilities or properties. mdpi.comnih.gov
For camphor derivatives, cyclodextrins (CDs) are common chiral selectors, and their recognition mechanism has been studied extensively. mdpi.com Cyclodextrins are chiral, bucket-shaped molecules that can encapsulate a guest molecule, like 3-(4-Methylbenzylidene-d4)camphor, within their cavity. nih.govresearchgate.net The enantioselective recognition arises from the different ways the two enantiomers can fit into the chiral CD cavity, leading to the formation of diastereomeric host-guest complexes with different association constants. mdpi.comacs.org
Experimental studies combining spectroscopy and photophysics have elucidated the complexation of camphor derivatives with α-, β-, and γ-cyclodextrins. acs.org These studies show that the stoichiometry of the complex (e.g., 1:1 or 2:1 host:guest) and the stability constants differ, indicating distinct chiral discrimination. acs.org X-ray crystallography and molecular dynamics simulations have provided detailed structural insights into how camphor enantiomers are accommodated inside a dimer of two α-cyclodextrin molecules. researchgate.net These studies reveal that the guest molecule can occupy different orientations within the host cavity, and the interactions, such as hydrogen bonding and van der Waals forces, between the host and each enantiomer are subtly different, which is the basis for the chiral recognition. nih.govresearchgate.net Theoretical models, often based on the three-point interaction model, are used to rationalize and predict the observed enantioselectivity. researchgate.net
Photochemical and Photophysical Research
Photoisomerization Mechanisms (E/Z Isomerization)
The most prominent photochemical reaction of 3-(4-methylbenzylidene)camphor (B10762740) (4-MBC) upon exposure to ultraviolet (UV) radiation is the reversible isomerization between its geometric isomers, (E) and (Z), around the exocyclic carbon-carbon double bond. researchgate.netresearchgate.net In commercial sunscreen products, 4-MBC is predominantly found as the (E)-isomer, often comprising over 99% of the mixture. researchgate.netnih.gov
The mechanism for this isomerization involves the absorption of a photon, which promotes the molecule to an excited electronic state. In this excited state, the rotational barrier around the central double bond is significantly lower, allowing for rotation to occur. The molecule then relaxes back to the ground electronic state, forming either the original (E)-isomer or the new (Z)-isomer. mdpi.com Computational studies suggest that this process can proceed via a triplet excited state, which is populated through intersystem crossing. nih.gov
Excited State Dynamics and Deactivation Pathways
The photophysical behavior of 4-MBC is governed by the complex dynamics of its excited states following the absorption of UV radiation. Upon excitation, the molecule is primarily promoted to the V(1ππ*) state. nih.gov From this initial excited state, the molecule has several deactivation pathways to dissipate the absorbed energy and return to the ground state (S0).
Computational studies using CASSCF and CASPT2 methods have elucidated two primary nonradiative relaxation pathways that are highly efficient: nih.gov
Pathway 1: Internal Conversion and Intersystem Crossing: The initially populated V(1ππ) state can decay to a lower-energy V'(1ππ) state. From here, the molecule can undergo internal conversion (a radiationless transition between states of the same spin multiplicity) to the 1nπ* state via a conical intersection. Subsequently, an efficient intersystem crossing (a transition between states of different spin multiplicity) from the 1nπ* state populates the 3ππ* triplet state. nih.gov
Pathway 2: Photoisomerization Coordinate and Intersystem Crossing: Alternatively, the V(1ππ) state can relax along the photoisomerization reaction coordinate. During this process, a crossing point between the 1ππ and 3nπ* states facilitates intersystem crossing to the triplet manifold. The molecule in the 3nπ* state then rapidly decays to the 3ππ* state through internal conversion at a 3nπ/3ππ conical intersection. nih.gov
Once the 3ππ* triplet state is populated, it provides a nearly barrierless pathway for the molecule to relax back to the ground state (S0) via a 3ππ*/S0 crossing point. nih.gov These efficient nonradiative deactivation pathways explain the compound's role as a UV filter, as it can effectively dissipate harmful UV energy without significant fluorescent emission.
| Excited State | Role in Deactivation Pathway | Subsequent State(s) |
| V(1ππ) | Initially populated state after UV absorption. | V'(1ππ) or relaxation along isomerization coordinate. |
| 1nπ | Populated via internal conversion from V'(1ππ). | 3ππ* (via Intersystem Crossing). |
| 3nπ | Populated via intersystem crossing from V(1ππ). | 3ππ* (via Internal Conversion). |
| 3ππ * | Central triplet state populated from both pathways. | S0 (Ground State) via radiationless decay. |
This table summarizes the key excited states and their roles in the deactivation of 4-MBC as described in theoretical studies. nih.gov
Intersystem Crossing Processes
Intersystem crossing (ISC) is a critical photophysical process for 4-MBC, playing a significant role in its excited-state deactivation. nih.gov This process involves a transition from a singlet excited state (e.g., S1) to a triplet excited state (e.g., T1), which is formally spin-forbidden but can occur with high efficiency in certain molecules. For 4-MBC, experimental findings show that it undergoes efficient ISC to the triplet manifold, followed by a predominant radiationless decay back to the ground state. nih.gov
Theoretical models have identified two efficient ISC channels: nih.gov
1nπ → 3ππ Intersystem Crossing:** This is a key step in the first major deactivation pathway. After internal conversion from the initially excited ππ* state to the nπ* state, the molecule efficiently crosses over to the 3ππ* triplet state.
1ππ → 3nπ Intersystem Crossing:** This occurs along the photoisomerization coordinate, providing a direct pathway from the initially excited singlet manifold to the triplet manifold.
The high efficiency of these ISC processes is crucial for populating the 3ππ* state. This triplet state acts as a central hub from which the molecule can efficiently and safely dissipate the absorbed UV energy as heat, returning to the ground state without undergoing potentially damaging photochemical reactions (other than isomerization). nih.gov This rapid and efficient population and depopulation of the triplet state is a hallmark of an effective photoprotective agent.
Photostability and Photodegradation Mechanisms under Controlled Conditions
While E/Z isomerization is the main photochemical process for 4-MBC in its pure form under UV light, its stability is significantly reduced in the presence of other reactive species, leading to photodegradation. nih.gov Studies under controlled laboratory conditions have identified several degradation pathways.
UV/Persulfate System: In the presence of persulfate activated by UV light, 4-MBC is degraded effectively. The dominant reactive species responsible for this degradation is the sulfate (B86663) radical (SO4−•). nih.gov The reaction proceeds with a pseudo-first-order rate constant (kobs) of 0.1349 min−1 under specific conditions. The primary degradation pathways identified involve: nih.gov
Hydroxylation: Addition of a hydroxyl group to the molecule, leading to the formation of a byproduct with m/z 271.
Demethylation: Removal of a methyl group, resulting in a byproduct with m/z 243.
Solar/Free Chlorine System: In conditions simulating those of a chlorinated swimming pool exposed to sunlight, 4-MBC undergoes significant degradation. While isomerization is the only reaction under solar irradiation alone, the presence of free chlorine leads to rapid degradation, with a pseudo-first-order rate constant of 0.0137 s−1 at pH 7. nih.gov The degradation is primarily driven by reactive chlorine species (RCS), with minor contributions from hydroxyl radicals (•OH) and ozone (O3). nih.govresearchgate.net The proposed degradation mechanisms include: nih.gov
Hydroxylation
Chlorine substitution
Oxidation
Demethylation
These reactions primarily target the 4-methylstyrene (B72717) moiety of the 4-MBC molecule. nih.gov
| Condition | Primary Reactive Species | Key Degradation Pathways | Identified Byproducts (m/z) |
| UV/Persulfate | Sulfate Radical (SO4−•) | Hydroxylation, Demethylation | P1 (m/z 271), P2 (m/z 243) nih.gov |
| Solar/Free Chlorine | Reactive Chlorine Species (RCS) | Hydroxylation, Chlorine Substitution, Oxidation, Demethylation | Not explicitly detailed in the provided search results |
This table summarizes the photodegradation mechanisms of 4-MBC under different controlled conditions.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. arxiv.orguci.edu The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. youtube.com In practice, the Kohn-Sham approach is employed, which uses a set of non-interacting orbitals to represent the electron density of the real system. youtube.com
For (+/-)-3-(4-Methylbenzylidene-d4)camphor, DFT calculations are essential for determining its fundamental molecular properties. The first step in such a study is geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation. This provides key information on bond lengths, bond angles, and dihedral angles. Subsequent calculations on the optimized geometry can yield a wealth of data regarding its electronic properties.
Key ground state properties calculated using DFT include:
Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms.
Electronic Energy: The total energy of the molecule in its electronic ground state.
Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability. researchgate.net
Electron Density and Electrostatic Potential: These maps reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
| Calculated Property | Typical DFT Functional/Basis Set | Significance for this compound |
| Optimized Geometry | B3LYP/6-31G(d) | Provides precise bond lengths and angles for the stable conformer. |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | Indicates electronic stability and the energy required for excitation. researchgate.net |
| Dipole Moment | M06-2X/cc-pVTZ | Quantifies the molecule's polarity, affecting solubility and intermolecular interactions. |
| Vibrational Frequencies | B3LYP/6-31G(d) | Predicts the molecule's infrared (IR) spectrum. |
Ab Initio and Multiconfigurational Methods (e.g., CASSCF, CASPT2) for Excited States
While DFT is powerful for ground states, describing electronically excited states, particularly for molecules like UV filters that interact with light, often requires more sophisticated ab initio (first-principles) methods. nih.govchemrxiv.org For photochemical processes, multiconfigurational methods are often necessary because the electronic structure can be complex, involving multiple nearly-degenerate electronic configurations.
The Complete Active Space Self-Consistent Field (CASSCF) method is a robust approach for obtaining a qualitatively correct description of such multireference systems. dipc.org In a CASSCF calculation, a specific set of "active" electrons and orbitals, typically those involved in the electronic transition (e.g., π and π* orbitals), are treated with a full configuration interaction. This correctly describes the static electron correlation important for excited states. molcas.org
However, CASSCF often neglects a significant portion of the dynamic electron correlation, which is necessary for quantitative accuracy. researchgate.net To remedy this, second-order perturbation theory is applied to the CASSCF wavefunction, a method known as CASPT2 (Complete Active Space with Second-Order Perturbation Theory). gitlab.io CASPT2 calculations provide much more accurate energies for both ground and excited states, making them a gold standard for studying photochemistry. gitlab.iomolcas.org
For this compound, these methods would be used to:
Calculate vertical excitation energies, which correspond to the absorption of light.
Map potential energy surfaces of excited states to identify reaction paths and energy barriers.
Locate conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative decay back to the ground state.
| Computational Method | Property Investigated | Relevance to this compound |
| CASSCF | Qualitative description of excited state wavefunctions | Identifies the key orbitals (e.g., π→π*) involved in UV absorption. researchgate.net |
| CASPT2 | Accurate excited state energies | Predicts the UV-Vis absorption spectrum and photochemical stability. researchgate.net |
| MS-CASPT2 | Interaction between multiple electronic states | Models regions where potential energy surfaces cross, crucial for understanding photorelaxation pathways. molcas.org |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. escholarship.org By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information about the conformational flexibility and dynamic behavior of molecules. nih.gov
For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or interacting with a biological membrane. The simulation would typically start with an optimized structure (often from DFT). The system is then allowed to evolve over a period of nanoseconds or longer, with the trajectory of each atom being recorded.
Analysis of the MD trajectory provides insights into:
Conformational Landscape: Identification of the most populated conformers and the energy barriers for conversion between them.
Solvent Effects: How the surrounding solvent molecules influence the structure and dynamics of the solute.
Flexibility and Rigidity: Quantifying the motion of different parts of the molecule, such as the rotation around single bonds. This is particularly relevant for camphor (B46023) derivatives, which have both rigid and flexible components. sns.itresearchgate.net
| Simulation Parameter/Analysis | Information Gained | Application to this compound |
| Root-Mean-Square Deviation (RMSD) | Structural stability over time | Determines if the molecule maintains its initial fold or explores new conformations. |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of specific atoms/residues | Highlights which parts of the molecule are most mobile. |
| Radial Distribution Function (RDF) | Solute-solvent interactions | Shows the probability of finding solvent molecules at a certain distance from the solute. |
| Dihedral Angle Analysis | Rotational isomerism | Tracks the rotation around key single bonds, like the one connecting the camphor and benzylidene moieties. |
Prediction of Spectroscopic Signatures (NMR, IR, VCD, ECD)
Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. DFT calculations, in particular, are routinely used to predict nuclear magnetic resonance (NMR) and infrared (IR) spectra with high accuracy. ruc.dkyoutube.com
To predict NMR chemical shifts, the magnetic shielding tensor for each nucleus is calculated after a geometry optimization. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated spectra for different possible isomers or conformers with experimental data is a common strategy for structure elucidation and assignment. The metabolites of the parent compound, 3-(4-methylbenzylidene)camphor (B10762740), have been characterized experimentally using ¹H NMR. nih.gov
For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements. mdpi.com The resulting theoretical spectrum can be compared directly with an experimental IR spectrum to identify characteristic vibrational modes associated with specific functional groups.
| Spectroscopic Parameter | Computational Method | Typical Accuracy & Application |
| ¹³C NMR Chemical Shifts | GIAO-DFT (B3LYP/6-311+G(d,p)) | MAE < 2 ppm; used for structural assignment of isomers. bris.ac.uk |
| ¹H NMR Chemical Shifts | GIAO-DFT (B3LYP/6-311+G(d,p)) | MAE < 0.2 ppm; helps assign protons in complex regions of the spectrum. bris.ac.uk |
| IR Vibrational Frequencies | DFT (B3LYP/6-31G(d)) with scaling factor | Predicts peak positions to identify functional groups (e.g., C=O stretch). |
| Electronic Circular Dichroism (ECD) | TD-DFT | Predicts the differential absorption of left and right circularly polarized light, used to determine absolute configuration. |
Elucidation of Reaction Mechanisms and Transition States
Understanding the mechanism of a chemical reaction involves characterizing all the intermediate steps, including short-lived, high-energy structures known as transition states. github.io Computational chemistry provides a way to map out the entire reaction pathway on a potential energy surface, connecting reactants to products via transition states. chemrxiv.org
According to transition state theory, the rate of a reaction is determined by the energy barrier between the reactants and the highest-energy transition state. umw.edulbl.gov Computational methods, primarily DFT, can be used to locate the geometry of transition states, which are first-order saddle points on the potential energy surface. github.io Once a transition state is found, a vibrational frequency calculation is performed to confirm that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
For this compound, this approach can be used to study various reactions, such as its metabolic degradation. Experimental studies on the parent compound have identified hydroxylation and demethylation as key degradation pathways. nih.gov A computational study would model these reactions step-by-step to:
Identify all intermediates and transition states.
Calculate the activation energy (the energy difference between the reactant and the transition state) for each step.
| Computational Task | Method | Output and Significance |
| Transition State (TS) Search | DFT (e.g., QST2/QST3 or Berny optimization) | Provides the geometry of the highest-energy point along the reaction coordinate. |
| Frequency Calculation at TS | DFT | Confirms the TS by identifying one imaginary frequency. |
| Intrinsic Reaction Coordinate (IRC) | DFT | Traces the minimum energy path from the TS down to the connected reactants and products. |
| Activation Energy (Ea) Calculation | DFT | Quantifies the energy barrier for the reaction, allowing for prediction of reaction rates. |
Mechanistic Pathways of Chemical Transformations
Investigation of Degradation Mechanisms under Environmental Simulants
Studies simulating environmental conditions have revealed several degradation pathways for the 4-MBC structure, which are directly applicable to its deuterated analogue.
Under solar or UV irradiation alone, the primary photolytic transformation of 4-MBC is not degradation but rather a reversible isomerization between its (E) and (Z) forms. researchgate.netnih.gov Significant degradation of the molecule typically requires the presence of other reactive species. researchgate.netnih.gov However, in the presence of free chlorine, as found in swimming pools, solar irradiation significantly enhances the degradation of 4-MBC. nih.gov The process follows pseudo-first-order kinetics, with reactive chlorine species being the dominant drivers of the degradation. nih.gov Another study noted that after 90 minutes of irradiation with a mercury lamp, the concentration of 4-MBC was reduced by 85.4%, but a majority of this was transformed into its isomer. matec-conferences.orgmatec-conferences.org
| Condition | Primary Outcome | Degradation Rate/Efficiency | Reference |
|---|---|---|---|
| Solar irradiation alone | Isomerization from (E)- to (Z)-4MBC | Minimal degradation | researchgate.netnih.gov |
| Solar irradiation with free chlorine | Significant degradation | Pseudo-first-order rate constant of 0.0137 s⁻¹ (at pH 7) | nih.gov |
| UV light (mercury lamp, 300W, 90 min) | Isomerization and some degradation | 85.4% reduction in parent compound concentration | matec-conferences.orgmatec-conferences.org |
Advanced Oxidation Processes (AOPs) have been shown to effectively degrade 4-MBC. These processes generate highly reactive radicals that attack the organic molecule.
Fenton and Photo-Fenton Reactions : The photo-Fenton process is significantly more effective than the Fenton process alone in degrading 4-MBC. matec-conferences.orgresearchgate.net Under optimal conditions, photo-Fenton reactions can achieve over 96% degradation, compared to around 66% for the Fenton reaction. matec-conferences.orgresearchgate.net The degradation efficiency is influenced by factors such as the concentration of Fe²⁺, H₂O₂, pH, and reaction time. matec-conferences.orgresearchgate.net It is suggested that the Fenton reagents and light irradiation have a synergistic effect. matec-conferences.orgmatec-conferences.org
UV-activated Persulfate Oxidation : The combination of UV light and persulfate (S₂O₈²⁻) is another effective method for 4-MBC removal. nih.gov This process generates sulfate (B86663) radicals (SO₄⁻•), which are the dominant species responsible for the degradation. nih.gov The reaction follows pseudo-first-order kinetics, and its rate is proportional to the persulfate dose. nih.gov Key degradation pathways identified in this process include hydroxylation and demethylation, leading to the formation of transformation byproducts. nih.govresearchgate.net
| Process | Key Reactants | Dominant Radical Species | Degradation Efficiency | Identified Pathways | Reference |
|---|---|---|---|---|---|
| Fenton | Fe²⁺, H₂O₂ | Hydroxyl radical (•OH) | ~66.01% | Not specified | matec-conferences.orgresearchgate.net |
| Photo-Fenton | Fe²⁺, H₂O₂, UV light | Hydroxyl radical (•OH) | ~96.71% | Not specified | matec-conferences.orgresearchgate.net |
| UV/Persulfate | S₂O₈²⁻, UV light | Sulfate radical (SO₄⁻•) | k_obs = 0.1349 min⁻¹ | Hydroxylation, Demethylation | nih.govresearchgate.net |
As a chiral compound, the enantiomers of 4-MBC can exhibit different behaviors in biological and environmental systems. While technical 4-MBC is produced as a racemate (an equal mixture of R and S enantiomers), studies of environmental samples have shown an enantiomeric excess in some cases. nih.gov For instance, analysis of 4-MBC in fish revealed nearly racemic compositions in roach, but a significant enantiomer excess (R/S ratio of approximately 5) in perch. nih.gov Similarly, water samples from a lake with extensive biotic activity showed a higher enantiomer excess compared to other lakes. nih.gov This suggests that enantioselective processes, likely microbially-driven degradation or metabolism, occur in the environment, leading to the preferential degradation of one enantiomer over the other. nih.gov Laboratory methods using electrokinetic chromatography with cyclodextrin (B1172386) derivatives have been developed to separate and quantify the individual enantiomers of 4-MBC. nih.govkisti.re.kr
Biotransformation Pathways (focused on chemical transformations elucidated via isotopic labeling)
Isotopic labeling is a critical technique for elucidating the metabolic fate of compounds like 4-MBC. The use of (+/-)-3-(4-Methylbenzylidene-d4)camphor allows researchers to definitively track the core structure of the molecule as it undergoes biotransformation.
Studies in both rats and humans have identified the major biotransformation pathways for 4-MBC, which involve oxidation of the methyl group on the benzylidene ring and hydroxylation of the camphor (B46023) moiety. nih.govuzh.ch The primary metabolites are 3-(4-carboxybenzylidene)camphor (cx-MBC) and 3-(4-carboxybenzylidene)hydroxycamphor (cx-MBC-OH). nih.govuzh.ch
The elucidation and quantification of these metabolites are significantly enhanced by using deuterated internal standards, such as cx-MBC-d4 and cx-MBC-OH-d4. uzh.chuzh.ch In analytical methods like UPLC-MS/MS, these labeled standards are added to biological samples (e.g., urine). uzh.chuzh.ch Because the deuterated standards are chemically identical to the metabolites but have a higher mass, they can be distinguished by the mass spectrometer. This allows for precise quantification and confirmation of the metabolite structures by correcting for any loss of analyte during sample preparation and analysis. uzh.ch
The metabolic cascade proceeds as follows:
Initial Oxidation : The methyl group of 4-MBC is oxidized by cytochrome P450 (CYP450) enzymes to a hydroxymethyl group, forming 3-(4-hydroxymethylbenzylidene)camphor. uzh.ch
Further Oxidation : This intermediate is further oxidized by alcohol and aldehyde dehydrogenases to a carboxylic acid, yielding 3-(4-carboxybenzylidene)camphor (cx-MBC). uzh.ch
Hydroxylation : The camphor ring of cx-MBC can then be hydroxylated by CYP450, resulting in 3-(4-carboxybenzylidene)hydroxycamphor (cx-MBC-OH). nih.govuzh.ch
In humans, the ratio of cx-MBC to cx-MBC-OH found in urine is approximately 1:4. uzh.chresearchgate.net
| Metabolite Name | Abbreviation | Formation Pathway | Reference |
|---|---|---|---|
| 3-(4-Carboxybenzylidene)camphor | cx-MBC | Oxidation of the 4-methyl group to a carboxylic acid. | nih.govuzh.ch |
| 3-(4-Carboxybenzylidene)hydroxycamphor | cx-MBC-OH | Hydroxylation of the camphor moiety of cx-MBC. | nih.govuzh.ch |
The use of this compound provides a stable isotopic label to trace the fate of the molecule. The four deuterium (B1214612) atoms are placed on the benzylidene ring's methyl group and adjacent aromatic positions, locations that are less susceptible to metabolic exchange than other positions might be. This labeling strategy is crucial for several reasons:
Mass Signature : The +4 mass unit difference creates a distinct signature in mass spectrometry. When analyzing complex biological matrices, this allows for the unambiguous identification of the parent compound and its metabolites, differentiating them from endogenous compounds or other contaminants.
Pathway Confirmation : By tracking the d4-label, researchers can confirm that the detected metabolites, such as d4-cx-MBC, originate from the administered deuterated compound. This verifies the metabolic pathway and prevents misinterpretation of results.
Quantitative Accuracy : As an internal standard in metabolic studies, the deuterated analogue co-elutes with the non-labeled metabolite in chromatography but is separated by mass in the detector. This is the gold standard for accurate quantification, as it perfectly mimics the behavior of the analyte during extraction, cleanup, and ionization, thus correcting for any procedural variations. uzh.ch
In essence, the deuterium atoms act as a heavy, non-radioactive tag that does not alter the fundamental chemical or biological behavior of the molecule, but allows its journey through degradation and metabolic processes to be precisely monitored.
Kinetic Isotope Effect Studies for Reaction Mechanism Probing
Information regarding the use of kinetic isotope effect studies to probe the reaction mechanisms of this compound is not available in the current body of scientific literature. While this deuterated compound is utilized in toxicokinetic and metabolism studies, its synthesis and application have been primarily for use as an internal standard in analytical methods aimed at quantifying 4-MBC and its metabolites, such as 3-(4-carboxybenzylidene)camphor (cx-MBC) and 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH). uzh.chuzh.ch
Kinetic isotope effect (KIE) studies are a powerful tool to elucidate reaction mechanisms by determining the rate-limiting step of a reaction and the nature of the transition state. wikipedia.orglibretexts.org This is achieved by comparing the reaction rates of a compound with its isotopically substituted analogue. wikipedia.org In the case of this compound, the deuterium substitution on the methyl group of the benzylidene moiety would be informative for studying the oxidation of this methyl group, a key step in the metabolism of 4-MBC. researchgate.netnih.gov
A primary KIE would be expected if the C-H bond of the methyl group is broken in the rate-determining step of its oxidation to a carboxylic acid. libretexts.orgnih.gov The magnitude of the KIE (kH/kD) could provide insights into the symmetry of the transition state. However, without experimental data from such studies on this compound, any discussion on its specific reaction mechanisms based on KIE remains speculative.
Future research employing this compound in kinetic studies could yield valuable data on the enzymatic and chemical transformation pathways of 4-MBC. Such studies would be instrumental in providing the detailed research findings and data necessary to populate the tables envisioned for this section.
Advanced Analytical Chemistry Research Applications
Development of Deuterium (B1214612) Labeled Internal Standards for Quantitative Analysis
The development of deuterium-labeled internal standards, such as (+/-)-3-(4-Methylbenzylidene-d4)camphor, has been a significant advancement in the field of quantitative analysis, particularly for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle behind using a stable isotope-labeled internal standard is to add a known quantity of the labeled compound to a sample before any sample preparation and analysis steps. This standard then acts as a reference to correct for any loss of the analyte during extraction, as well as for variations in instrument response.
The use of a deuterated internal standard is especially crucial when analyzing complex biological matrices, such as urine or blood plasma. These matrices contain numerous other compounds that can interfere with the analysis, a phenomenon known as the matrix effect. By co-eluting with the analyte of interest, the deuterated internal standard experiences similar matrix effects, allowing for accurate compensation and therefore more precise quantification of the target analyte.
In the context of monitoring human exposure to 4-MBC, analytical methods have been developed for the determination of its metabolites in urine. uzh.chuzh.chuzh.ch For instance, a robust UPLC-MS/MS method utilizes deuterated internal standards of 4-MBC's main metabolites, 3-(4'-carboxybenzylidene)camphor (cx-MBC) and 3-(4'-carboxybenzylidene)hydroxycamphor (cx-MBC-OH), specifically cx-MBC-d4 and cx-MBC-OH-d4. uzh.chuzh.chuzh.ch This approach allows for the selective and sensitive measurement of these metabolites, providing reliable data on the internal exposure to 4-MBC. uzh.chuzh.chuzh.chnih.gov The principle of using a deuterated internal standard for the parent compound, 4-MBC, follows the same logic, with this compound serving this purpose.
The following table summarizes the key characteristics of an analytical method employing deuterated internal standards for 4-MBC metabolites, which is analogous to the application of this compound for 4-MBC analysis.
| Parameter | 3-(4'-carboxybenzylidene)camphor (cx-MBC) | 3-(4'-carboxybenzylidene)hydroxycamphor (cx-MBC-OH) |
| Analytical Method | UPLC-MS/MS | UPLC-MS/MS |
| Internal Standard | cx-MBC-d4 | cx-MBC-OH-d4 |
| Matrix | Urine | Urine |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.3 µg/L |
Methodologies for Trace Analysis in Complex Academic Matrices
The detection and quantification of trace amounts of compounds like 4-MBC in complex academic research matrices, such as environmental water samples or biological fluids, present significant analytical challenges. The low concentrations of the analyte, coupled with the high complexity of the matrix, necessitate highly sensitive and selective analytical methods. The use of this compound as an internal standard is integral to these methodologies.
A typical workflow for trace analysis involves several key steps:
Sample Collection and Preparation: A known amount of this compound is added to the sample at the beginning of the preparation process. This can involve steps like enzymatic hydrolysis to cleave conjugated metabolites, followed by extraction and enrichment techniques such as online solid-phase extraction (SPE). uzh.chuzh.chuzh.ch
Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system, often an ultra-performance liquid chromatography (UPLC) system, for the separation of the analyte and its deuterated internal standard from other matrix components. uzh.chuzh.chuzh.ch
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS) for detection. The mass spectrometer is set to monitor specific mass transitions for both the analyte (4-MBC) and the internal standard (this compound). The difference in mass allows for their simultaneous but distinct detection.
The peak area ratio of the analyte to the internal standard is then used to construct a calibration curve from which the concentration of the analyte in the unknown sample can be accurately determined. This ratio-based quantification effectively corrects for variations in sample preparation and instrument performance, which is critical for achieving reliable results at trace levels.
Application in Analytical Method Validation and Quality Control Research
Analytical method validation is a critical process in ensuring that a particular method is suitable for its intended purpose. The use of this compound plays a key role in the validation of methods for 4-MBC quantification. Key validation parameters that are assessed using this internal standard include:
Precision: The precision of an analytical method describes the closeness of repeated measurements. It is typically expressed as the relative standard deviation (RSD). In a validated method for 4-MBC metabolites using deuterated internal standards, the within-day precision was found to be below 5.5% for cx-MBC and below 6.5% for cx-MBC-OH. uzh.chuzh.chuzh.ch
Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing spiked samples with known concentrations of the analyte. The mean relative recoveries for the analysis of 4-MBC metabolites were in the range of 90-110% for cx-MBC and 89-106% for cx-MBC-OH, demonstrating good accuracy. uzh.chuzh.chuzh.ch
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MS/MS detection provides high selectivity, and the deuterated internal standard helps to confirm the identity of the analyte peak.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For the metabolites of 4-MBC, the LOQs were determined to be 0.15 µg/L for cx-MBC and 0.3 µg/L for cx-MBC-OH in urine. uzh.chuzh.chuzh.ch
The following table provides a summary of the validation data for the analytical method for 4-MBC metabolites, which is representative of the performance achievable with methods using this compound.
| Validation Parameter | 3-(4'-carboxybenzylidene)camphor (cx-MBC) | 3-(4'-carboxybenzylidene)hydroxycamphor (cx-MBC-OH) |
| Within-day Precision (RSD) | < 5.5% | < 6.5% |
| Accuracy (Mean Relative Recovery) | 90-110% | 89-106% |
In quality control research, this compound is used to prepare quality control samples at different concentration levels. These samples are analyzed alongside unknown samples in each analytical run to monitor the performance of the method over time and to ensure the reliability of the generated data.
Future Research Directions
Exploration of Novel Synthetic Routes to Deuterated Camphor (B46023) Derivatives
The synthesis of isotopically labeled compounds is crucial for their use in mechanistic and metabolic studies. thalesnano.comresearchgate.net While methods for creating camphor derivatives exist, future research should focus on developing more efficient, selective, and scalable synthetic routes for deuterated analogues like (+/-)-3-(4-Methylbenzylidene-d4)camphor.
Current synthetic strategies often involve multi-step processes. researchgate.netnih.gov Future explorations could target the development of novel catalytic systems for direct and selective C-H to C-D exchange on the camphor scaffold or its substituents. chem-station.com This would represent a significant advancement in atom economy and efficiency over classical methods.
Key areas for future research include:
Transition-Metal Catalysis: Investigating novel iridium, ruthenium, or palladium catalysts for regioselective H/D exchange reactions on pre-functionalized camphor derivatives.
Photocatalysis: Exploring light-mediated deuteration reactions using readily available deuterium (B1214612) sources like heavy water (D₂O), which offers a greener alternative to traditional methods. thalesnano.com
Flow Chemistry: Implementing continuous flow systems for deuteration, which can enhance reaction efficiency, safety, and scalability compared to batch processes. thalesnano.com
Enzymatic Synthesis: Utilizing engineered enzymes to catalyze the stereoselective synthesis of deuterated camphor derivatives, offering high precision and milder reaction conditions.
A comparison of potential synthetic approaches is summarized in the table below.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Transition-Metal Catalysis | High efficiency, regioselectivity | Catalyst cost, removal of metal traces |
| Photocatalysis | Mild conditions, green deuterium source | Substrate scope, quantum yield optimization |
| Flow Chemistry | Scalability, safety, precise control | Initial setup cost, potential for clogging |
| Enzymatic Synthesis | High stereoselectivity, mild conditions | Enzyme stability, substrate specificity |
Advanced Spectroscopic Probes for Molecular Interactions
Deuterium labeling is a powerful tool for spectroscopic analysis, as it subtly alters the vibrational and magnetic properties of a molecule without significantly changing its chemical behavior. researchgate.net Future research should leverage advanced spectroscopic techniques to study the molecular interactions of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying deuterated compounds. researchgate.net While standard ¹H and ¹³C NMR provide structural information, more advanced techniques can offer deeper insights. chemicalbook.comnih.gov Electron Nuclear Double Resonance (ENDOR) spectroscopy has also been used to study deuterated camphor, providing evidence for the involvement of specific intermediates in enzymatic reactions. nih.gov
Future spectroscopic studies could include:
Solid-State NMR (ssNMR): To investigate the conformation and dynamics of the title compound within solid matrices or when bound to a biological target.
Diffusion-Ordered NMR Spectroscopy (DOSY): To measure diffusion coefficients and probe the formation of complexes with host molecules like cyclodextrins. researchgate.net
Vibrational Spectroscopy (Raman and IR): To precisely identify C-D stretching and bending modes, providing a sensitive probe for monitoring changes in the local environment of the deuterated benzylidene ring.
Fluorescence and Phosphorescence Spectroscopy: To study the photophysical properties and excited-state dynamics, which can be influenced by deuteration.
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| Solid-State NMR (ssNMR) | Conformation, dynamics in solid state | Studying interactions with solid-phase receptors or materials. |
| DOSY NMR | Diffusion coefficients, complex formation | Quantifying binding affinities with macromolecules. |
| Vibrational Spectroscopy | C-D bond vibrations, local environment | Probing intermolecular interactions (e.g., hydrogen bonding). |
| ENDOR Spectroscopy | Hyperfine couplings, electron-nuclear distances | Characterizing radical intermediates in enzymatic or chemical reactions. nih.gov |
High-Throughput Screening Methodologies for Stereochemical Analysis
The analysis of stereoisomers is critical in many fields, and high-throughput screening (HTS) methodologies can significantly accelerate this process. researchgate.netstanford.edunih.gov Future research should focus on developing and applying HTS techniques for the rapid stereochemical analysis of deuterated camphor derivatives.
Chromatographic techniques are central to chiral separations. wvu.edu High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for separating enantiomers and diastereomers. nih.govresearchgate.netunife.it The development of novel chiral stationary phases (CSPs) and the optimization of mobile phases are key to achieving rapid and efficient separations. nih.gov
Future directions in this area could involve:
Ultrafast Chiral Chromatography: Employing sub-2 µm particle or superficially porous particle columns in HPLC and SFC to achieve separation times of less than a minute. nih.gov
Multiplexed Chiral Analysis: Using parallel chromatography systems or multiple injection techniques (like MISER) to dramatically increase sample throughput. nih.gov
Mass Spectrometry-Based HTS: Integrating fast chiral separations with mass spectrometry for label-free, high-sensitivity screening of reaction outcomes or binding events. nih.gov
Microfluidic Devices: Developing "lab-on-a-chip" systems for automated, low-volume chiral separations and analysis. nih.gov
| HTS Technology | Key Feature | Application in Stereochemical Analysis |
| Ultrafast SFC/HPLC | Sub-minute analysis times | Rapid screening of enantiomeric excess in asymmetric synthesis. nih.gov |
| MISER Chromatography | Multiple injections in a single run | High-throughput kinetic profiling of stereoselective reactions. nih.gov |
| LC-MS/MS | High sensitivity and selectivity | Quantifying stereoisomers in complex biological matrices. unife.it |
| Microfluidics | Miniaturization and automation | Screening large libraries of chiral compounds for bioactivity. nih.gov |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
Combining computational modeling with experimental data provides a powerful synergy for elucidating complex chemical phenomena. smu.edu For this compound, this integrated approach can offer unprecedented insight into its behavior at the molecular level.
Quantum mechanics/molecular mechanics (QM/MM) methods have been successfully used to study the hydroxylation of camphor by cytochrome P450, revealing details of the reaction mechanism. nih.gov Similarly, computational simulations can predict spectroscopic properties, such as the absorption and emission spectra of camphor derivatives in solution. frontiersin.org
Future research should aim to:
Develop Predictive Models for Reactivity: Use density functional theory (DFT) to calculate kinetic isotope effects and reaction energy profiles, which can then be validated against experimental kinetic data.
Simulate Molecular Interactions: Employ molecular dynamics (MD) simulations to model the binding of the deuterated camphor derivative to target proteins or receptors, helping to rationalize structure-activity relationships.
Refine Spectroscopic Assignments: Combine experimental NMR, IR, and other spectral data with computational predictions to achieve unambiguous assignment of signals and a more detailed understanding of molecular structure and dynamics. frontiersin.org
Guide Synthetic Efforts: Use computational screening to predict promising synthetic routes or catalysts for the preparation of new deuterated camphor derivatives, thereby streamlining experimental work.
Role of Deuterium Labeling in Elucidating Complex Organic Reaction Mechanisms
Deuterium labeling is a cornerstone of physical organic chemistry for probing reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). researchgate.netnih.gov The C-D bond is stronger than the C-H bond, so if this bond is broken in the rate-determining step of a reaction, a slower reaction rate will be observed for the deuterated compound. chem-station.com
The specific placement of deuterium atoms on the benzylidene ring of this compound makes it an ideal tool for investigating reactions involving this part of the molecule.
Prospective studies utilizing the KIE could include:
Enzymatic Metabolism: Investigating the metabolism of this compound by cytochrome P450 enzymes. A significant KIE would indicate that C-D bond cleavage on the benzylidene ring is a rate-limiting step in its oxidation. nih.govnih.gov
Photochemical Reactions: Studying the mechanisms of photochemical transformations, such as E/Z isomerization or cycloaddition reactions, where cleavage of a vinylic C-D bond might be involved.
Radical Reactions: Using the deuterated compound to probe mechanisms of radical-mediated reactions, as the KIE can help distinguish between different potential pathways. researchgate.net
The table below outlines hypothetical KIE values and their mechanistic implications.
| Reaction Type | Hypothetical kH/kD Value | Mechanistic Implication |
| Enzymatic Oxidation | > 2 | C-D bond cleavage is part of the rate-determining step. nih.gov |
| E/Z Photoisomerization | ~ 1 | C-D bond is not broken in the rate-determining step. |
| Radical Abstraction | 3 - 8 | Indicates a primary KIE, confirming H-atom abstraction at the deuterated position. |
By pursuing these future research directions, the scientific community can fully leverage the unique properties of this compound to advance our fundamental understanding of chemical synthesis, molecular interactions, and reaction mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
